molecular formula C13H12N6O2 B11218109 4-hydroxy-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 869073-23-4

4-hydroxy-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No.: B11218109
CAS No.: 869073-23-4
M. Wt: 284.27 g/mol
InChI Key: UIEMGMMBRWWJAY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves the following steps:

    Formation of the Pyrazolopyrimidine Core: The pyrazolopyrimidine core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable diketone or aldehyde. This reaction is often carried out under reflux conditions in the presence of a catalyst such as acetic acid.

    Hydroxybenzohydrazide Formation: The hydroxybenzohydrazide moiety can be introduced by reacting the pyrazolopyrimidine core with 4-hydroxybenzohydrazide under mild conditions. This step may require a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzohydrazide moiety can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-hydroxy-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with molecular targets such as CDKs. By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis (programmed cell death) in cancer cells. The compound’s ability to bind to the ATP-binding site of CDKs is crucial for its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the pyrazolopyrimidine core and have been studied for their kinase inhibitory properties.

    Benzohydrazide Derivatives: Compounds with the benzohydrazide moiety have been explored for their antimicrobial and anticancer activities.

Uniqueness

4-hydroxy-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is unique due to its combination of the pyrazolopyrimidine core and the hydroxybenzohydrazide moiety. This structural combination enhances its potential as a multi-target inhibitor, making it a valuable compound for further research and development.

Properties

CAS No.

869073-23-4

Molecular Formula

C13H12N6O2

Molecular Weight

284.27 g/mol

IUPAC Name

4-hydroxy-N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

InChI

InChI=1S/C13H12N6O2/c1-19-12-10(6-16-19)11(14-7-15-12)17-18-13(21)8-2-4-9(20)5-3-8/h2-7,20H,1H3,(H,18,21)(H,14,15,17)

InChI Key

UIEMGMMBRWWJAY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NNC(=O)C3=CC=C(C=C3)O

solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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